Imidotriamidodiphosphoric acid

説明

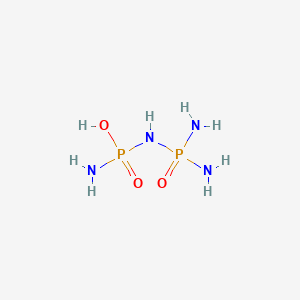

Imidodiphosphoric acid (CAS RN: 27590-04-1) is a phosphorus-containing compound with the molecular formula H₅NO₆P₂ and a molecular weight of 176.99 g/mol . It is characterized by an imido group bridging two phosphoric acid moieties, forming a unique structure that influences its reactivity and applications. Synonyms include imidodiphosphate, imidodiphosphonic acid, and tetrasodium imidodiphosphate (its salt form, CAS RN: 26039-10-1) . This compound is primarily utilized in research contexts, particularly in studies exploring stereochemistry, tautomerism, and coordination chemistry .

特性

CAS番号 |

220518-40-1 |

|---|---|

分子式 |

H8N4O3P2 |

分子量 |

174.04 g/mol |

IUPAC名 |

amino-(diaminophosphorylamino)phosphinic acid |

InChI |

InChI=1S/H8N4O3P2/c1-8(2,5)4-9(3,6)7/h(H8,1,2,3,4,5,6,7) |

InChIキー |

PYWUXACIUKBHDN-UHFFFAOYSA-N |

正規SMILES |

NP(=O)(N)NP(=O)(N)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of imidotriamidodiphosphoric acid typically involves the reaction of phosphorus oxychloride with ammonia or amines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows: [ \text{POCl}_3 + \text{NH}_3 \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product.

化学反応の分析

Amidation and Nucleophilic Substitution

Imidotriamidodiphosphoric acid’s amidine and triamide groups may enhance nucleophilic attack on the phosphoric acid backbone. In analogous systems:

-

Mechanism : Phosphoric acid reacts with amines or alcohols to form phosphoramidates or esters. For example, phosphoric acid and alcohols yield phosphate monoesters under basic conditions .

-

Role of substituents : The amidine groups may act as electron-withdrawing or donating moieties, altering the acidity of phosphoric acid groups and influencing reaction rates.

Acid-Base Equilibria

Phosphoric acid derivatives exhibit stepwise dissociation:

The presence of amidine groups may lower the pKa values, increasing acidity compared to unsubstituted phosphoric acid .

Spectroscopic Characterization

-

31P NMR : Useful for tracking phosphoramidate formation (e.g., chemical shifts of +24.6 ppm for TPPO and +1.3 ppm for products) .

-

IR spectroscopy : Helps identify ketene intermediates or reaction byproducts .

Reaction Conditions Table

科学的研究の応用

Imidotriamidodiphosphoric acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical syntheses and reactions.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is utilized in industrial processes, particularly in the production of phosphorus-containing compounds.

作用機序

The mechanism of action of imidotriamidodiphosphoric acid involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can lead to the formation of new bonds or the modification of existing ones, resulting in various chemical transformations. The specific pathways involved depend on the reaction conditions and the nature of the interacting molecules.

類似化合物との比較

Key Differences :

- Salt forms (e.g., tetrasodium imidodiphosphate) exhibit higher solubility in aqueous systems compared to the parent acid, making them suitable for industrial applications .

- Ester derivatives (e.g., cyclohexyl imidodiphosphoric acid) introduce steric bulk, altering reactivity in metal-binding studies .

Phosphoramidocyanidic Acid Esters

These compounds share structural similarities but feature cyanido and amido groups. Notable examples:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| Methyl diethylphosphoramidocyanidoate | 870124-43-9 | C₆H₁₃N₂O₂P | 194.15 | Compact alkyl substituents |

| 2,2-Dimethylpropyl isopropylpropylphosphoramidocyanidoate | - | C₁₄H₂₉N₂O₂P | 312.36 | Branched ester groups |

Comparison :

- Methyl diethylphosphoramidocyanidoate (C₆H₁₃N₂O₂P) has smaller substituents, favoring reactivity in nucleophilic substitutions .

- Branched esters (e.g., neopentyl derivatives) exhibit reduced hydrolysis rates due to steric hindrance .

Other Phosphoric Acid Derivatives

a. Phosphorothioic Acid (CAS RN: Not specified)

b. Hydroxyethylidene Diphosphonic Acid (HEDP)

- Features a hydroxyethylidene bridge instead of an imido group.

- Widely used as a scale inhibitor in water treatment, unlike imidodiphosphoric acid’s niche research role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。